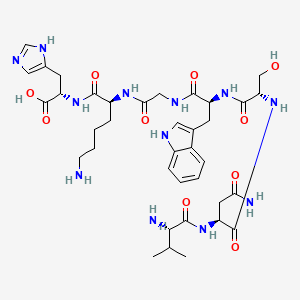
Tryglysin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tryglysin A is a novel ribosomally synthesized and posttranslationally modified peptide (RiPP) that was discovered in Streptococcus mutans. It is characterized by an unusual linkage involving tryptophan, glycine, and lysine amino acids. This compound is part of a new class of RiPP natural products and exhibits potent antibacterial properties, specifically inhibiting the growth of other streptococci .
Méthodes De Préparation
Tryglysin A can be prepared through both isolation from natural sources and synthetic routes. The natural production involves the quorum-sensing system in Streptococcus mutans, which regulates a specialized biosynthetic operon featuring a radical-S-adenosyl-L-methionine (RaS) enzyme . Synthetic preparation methods have also been developed, allowing for the generation of this compound in laboratory settings .
Analyse Des Réactions Chimiques
Tryglysin A undergoes various chemical reactions, including oxidation and reduction. The compound’s unique structure allows it to participate in specific reactions that are not common among other peptides. Common reagents and conditions used in these reactions include radical-S-adenosyl-L-methionine enzymes and specific peptide synthesis techniques . Major products formed from these reactions include modified peptides with enhanced antibacterial properties .
Applications De Recherche Scientifique
Tryglysin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying RiPP biosynthesis and posttranslational modifications. In biology, it is used to investigate quorum sensing and interspecies competition among oral bacteria. In medicine, this compound’s potent antibacterial properties make it a promising candidate for developing new antibiotics targeting streptococcal infections.
Mécanisme D'action
The mechanism of action of tryglysin A involves its interaction with specific molecular targets in bacterial cells. It is produced by Streptococcus mutans in its oral niche, where it inhibits the growth of competing streptococcal species. The compound’s unique structure allows it to disrupt bacterial cell processes, leading to growth inhibition . The molecular pathways involved in its action are still under investigation, but it is believed to involve the disruption of quorum sensing and other regulatory mechanisms in bacteria .
Comparaison Avec Des Composés Similaires
Tryglysin A is unique among similar compounds due to its specific amino acid linkage and potent antibacterial properties. Similar compounds include other RiPPs and bacteriocins produced by various bacterial species. this compound’s unique structure and mechanism of action set it apart from these compounds. Other similar compounds include tryglysin B, which is also produced by Streptococcus mutans and exhibits similar antibacterial properties .
Propriétés
Formule moléculaire |
C37H54N12O10 |
|---|---|
Poids moléculaire |
826.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C37H54N12O10/c1-19(2)31(40)36(57)47-26(13-29(39)51)34(55)49-28(17-50)35(56)46-25(11-20-14-42-23-8-4-3-7-22(20)23)32(53)43-16-30(52)45-24(9-5-6-10-38)33(54)48-27(37(58)59)12-21-15-41-18-44-21/h3-4,7-8,14-15,18-19,24-28,31,42,50H,5-6,9-13,16-17,38,40H2,1-2H3,(H2,39,51)(H,41,44)(H,43,53)(H,45,52)(H,46,56)(H,47,57)(H,48,54)(H,49,55)(H,58,59)/t24-,25-,26-,27-,28-,31-/m0/s1 |
Clé InChI |
WZOBOAWAHPIIQL-POOCDACNSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


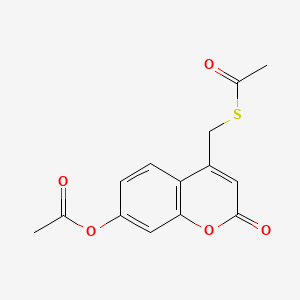
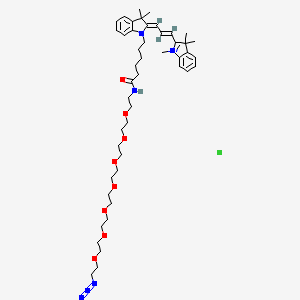
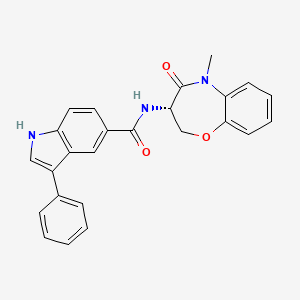
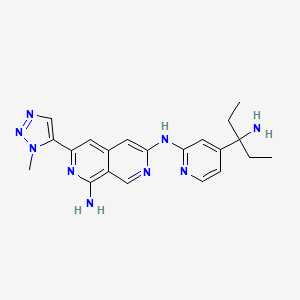

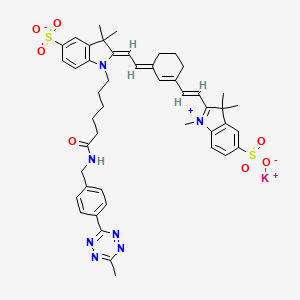
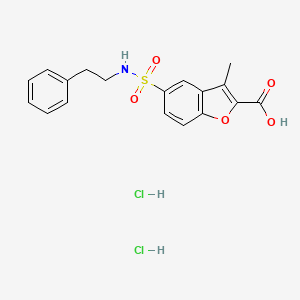

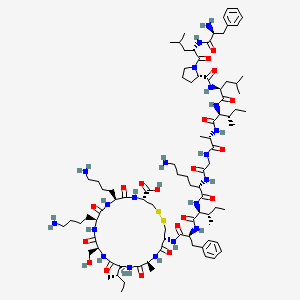

![(3aR,8bR)-5-[(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B12380533.png)
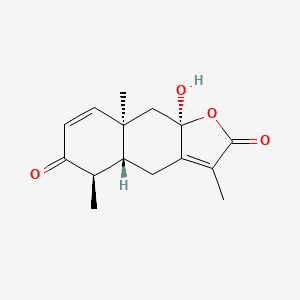
![2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol](/img/structure/B12380547.png)

